Silicon Dioxide (SiO2), also known as silica, is a chemical compound found abundantly in nature. [] It is the most common oxide of silicon, existing as quartz and in various living organisms. [] Silicon Dioxide is crucial in scientific research due to its diverse properties and wide range of applications. [, , , , , , ] It plays a key role in various fields, including material science, nanotechnology, electronics, and environmental science.
Silicon dioxide can be sourced from natural materials such as quartz sand or produced synthetically through various methods. It is classified into two primary categories:
Silicon dioxide can be synthesized using several methods, each with specific technical parameters:
Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. The arrangement can be described as follows:
Silicon dioxide participates in various chemical reactions:
The mechanism of action for silicon dioxide primarily involves its role as a filler or binder in various applications:
Silicon dioxide exhibits distinct physical and chemical properties:
Silicon dioxide has diverse applications across various fields:
Silicon dioxide (SiO₂) exhibits a unique three-dimensional network structure fundamentally based on tetrahedral coordination. Each silicon atom forms covalent bonds with four oxygen atoms, creating SiO₄ tetrahedra as the primary structural unit. The Si–O bond length in α-quartz measures 0.162 nm, with an average bond energy of 621.7 kJ/mol [1] [2]. The O–Si–O bond angle remains near the ideal tetrahedral angle of 109°, while the Si–O–Si bond angle displays significant flexibility, ranging from 140° in α-quartz to 180° in β-tridymite [1] [12]. This angular variability enables diverse polymorphic structures without bond rupture.
In crystalline forms like quartz, tetrahedra connect via corner-sharing oxygen atoms, forming highly ordered frameworks. The tetrahedral units assemble into characteristic ring structures; α-quartz predominantly features 6-tetrahedra rings [2]. This arrangement contrasts with the linear molecular geometry of carbon dioxide (CO₂), arising from carbon’s ability to form π-bonds—a capacity hindered in silicon by the double bond rule [1]. Germanium dioxide (GeO₂) adopts both tetrahedral (quartz-like) and octahedral (rutile-like) structures, reflecting its intermediate position in Group IV [1].
Amorphous SiO₂ (e.g., fused silica) retains the local tetrahedral order but lacks long-range periodicity. The absence of crystalline symmetry reduces density (2.196 g/cm³ vs. quartz’s 2.648 g/cm³) and slightly lowers the refractive index [1] [7]. While crystalline SiO₂ undergoes abrupt phase transitions at critical temperatures, amorphous SiO₂ exhibits a glass transition near 1,475 K, transitioning smoothly from supercooled liquid to rigid glass [1] [8].
SiO₂ exhibits at least 17 distinct crystalline polymorphs:
α-Quartz is the thermodynamically stable phase at standard temperature and pressure (STP). Its stability arises from optimal orbital overlap in tetrahedral coordination and minimal lattice strain. Transformations to tridymite or cristobalite above 870°C are kinetically sluggish, often requiring mineralizers (e.g., Na⁺) for practical rates [6] [13].
Thermal properties vary dramatically between SiO₂ forms:
Table 1: Thermal Properties of Key SiO₂ Polymorphs
Form | Thermal Conductivity (W/m·K) | Thermal Expansion Coefficient (10⁻⁶/K) |
---|---|---|
α-Quartz (∥c-axis) | 11.7 | 0.5 |
α-Quartz (⊥c-axis) | 6.8 | 14.5 |
Fused Silica | 1.4 | 0.55–0.75 |
Cristobalite | 1.8 | 10–20 |
Thin Films (100 nm) | 0.9 | N/A |
Quartz displays anisotropic thermal conductivity, peaking along the c-axis due to efficient phonon propagation in crystalline lattices [4] [9]. Amorphous SiO₂ exhibits low conductivity (1.4 W/m·K) due to phonon scattering at disordered sites. Thin-film SiO₂ shows further reduced conductivity (0.2–1.3 W/m·K) from boundary scattering [5] [9]. Crucially, β-quartz and fused silica possess negative thermal expansion coefficients near room temperature, a rarity among solids [4] [7].
SiO₂’s optical properties are critical for lenses, fibers, and antireflective coatings:
Table 2: Optical Characteristics of SiO₂ Forms
Property | Fused Silica | α-Quartz | Low-Index Film |
---|---|---|---|
Refractive Index (589 nm) | 1.46 | 1.54–1.55 | 1.26 |
UV Cutoff (nm) | 170 | 180 | 190 |
Birefringence | None | 0.009 | None |
As a wide-band-gap material (~8.9 eV), SiO₂ functions as an excellent electrical insulator with resistivity exceeding 10²³ Ω·m [5] [7]. Key electrical properties include:
These properties underpin SiO₂’s role in microelectronics, where it acts as a diffusion barrier, ion implantation mask, and field-effect transistor dielectric [2] [8].
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